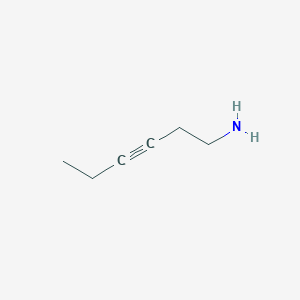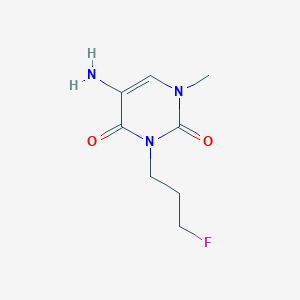
5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion+
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of an amino group, a fluoropropyl group, and a methyl group attached to a tetrahydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 3-fluoropropylamine with a suitable pyrimidine precursor in the presence of a catalyst can yield the desired compound. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and fluoropropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
科学的研究の応用
5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoropropyl group enhances its binding affinity and selectivity towards certain targets. Pathways involved may include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
5-Amino-pyrazoles: These compounds share the amino group and are used in similar applications.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion is unique due to the presence of the fluoropropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .
特性
分子式 |
C8H12FN3O2 |
|---|---|
分子量 |
201.20 g/mol |
IUPAC名 |
5-amino-3-(3-fluoropropyl)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12FN3O2/c1-11-5-6(10)7(13)12(8(11)14)4-2-3-9/h5H,2-4,10H2,1H3 |
InChIキー |
ARCCDBYZHTUBAQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)N(C1=O)CCCF)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


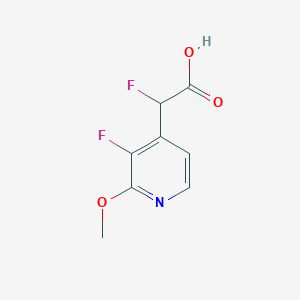
![tert-Butyl6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13072809.png)

![2-[(3-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13072817.png)
![4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine](/img/structure/B13072823.png)
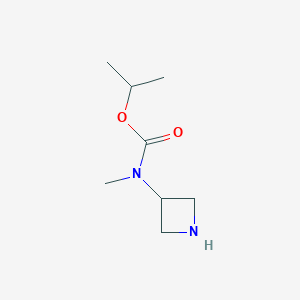
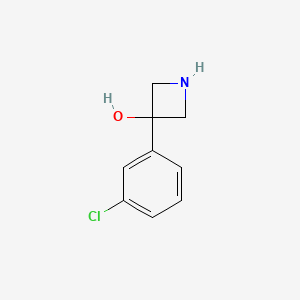
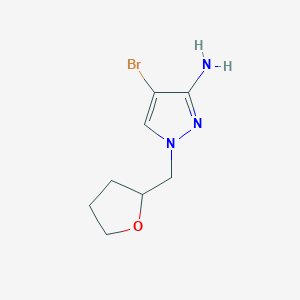
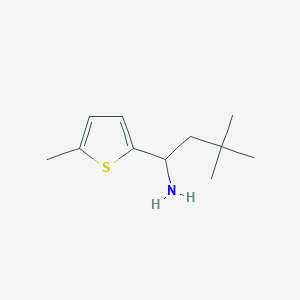
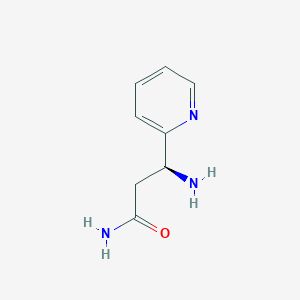

![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)
